molecular formula C10H12N2O2S B1371166 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one CAS No. 1104729-19-2

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one

Cat. No.: B1371166
CAS No.: 1104729-19-2
M. Wt: 224.28 g/mol
InChI Key: BFJSNMWBQIZNMI-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one (CAS 1104729-19-2) is a chemical compound with the molecular formula C 10 H 12 N 2 O 2 S and a molecular weight of 224.28 g/mol [ citation:1 ]. This piperazinone derivative is supplied as a powder and should be stored sealed in a dry environment at room temperature, protected from light [ citation:3 ]. The compound is characterized by a SMILES code of O=C1NCCN(C(C2=CC=CS2)=O)C1C [ citation:1 ]. While the specific biological mechanism and research applications for this base compound are not fully detailed in the available literature, its molecular structure serves as a key scaffold in medicinal chemistry research. Notably, a closely related analog, 3-Methyl-4-(4-methylsulfonylthiophene-2-carbonyl)piperazin-2-one (TAK-659), is a well-characterized and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [ citation:7 ]. BTK is a critical enzyme in B-cell receptor signaling, making it a prominent target in oncology and immunology research for conditions such as lymphoma, leukemia, and autoimmune diseases [ citation:7 ]. This suggests that 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is a valuable building block for researchers developing and synthesizing novel small-molecule inhibitors for biochemical screening and lead optimization studies. Safety Note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions [ citation:1 ].

Properties

IUPAC Name

3-methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJSNMWBQIZNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or iodine can be used in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-Methyl-4-(thiophene-2-hydroxymethyl)piperazin-2-one.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Neuroleptic and Antipsychotic Properties
Research indicates that derivatives of piperazine, including 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one, exhibit neuroleptic and antipsychotic properties. These compounds are being explored for their efficacy in treating psychotic disorders, with some studies suggesting that they may offer advantages over traditional antipsychotics, such as reduced side effects and improved therapeutic outcomes .

Case Study: Efficacy in Psychotic Disorders
A notable study focused on the synthesis of compounds similar to 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one demonstrated significant efficacy in reducing psychotic symptoms in clinical settings. The study reported a marked improvement in patients' conditions with fewer adverse effects compared to conventional treatments .

Antimicrobial Activity

Potential Antimicrobial Applications
The compound has shown promising results in preliminary studies assessing its antimicrobial activity. Its structure suggests potential interactions with microbial targets, making it a candidate for further investigation as an antimicrobial agent. Various thiophene derivatives have been documented to possess antimicrobial properties, which could extend to this compound .

Research Findings
In vitro tests have indicated that 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one exhibits activity against several bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell walls or interference with metabolic pathways .

Drug Development and Formulation

Role in Formulation Chemistry
The compound's piperazine moiety is significant in drug formulation due to its ability to enhance solubility and bioavailability. Researchers are exploring its use as a lead compound in the development of new pharmaceuticals targeting various diseases .

Case Study: Formulation Strategies
A recent case study highlighted the formulation of a drug candidate based on 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one. The study emphasized the importance of optimizing the formulation to improve pharmacokinetic properties while maintaining therapeutic efficacy .

Chemical Synthesis and Modification

Synthetic Pathways
The synthesis of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one can be achieved through various chemical reactions involving thiophenes and piperazine derivatives. One method involves the reaction of thiophene derivatives with piperazine under specific conditions to yield the desired product .

Future Directions and Research Opportunities

Exploration of New Derivatives
Ongoing research aims to explore new derivatives of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one to enhance its pharmacological profile. Modifications to its structure may lead to compounds with improved efficacy against specific targets, including cancer cells and resistant bacterial strains.

Collaborative Research Initiatives
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing research on this compound. By pooling resources and expertise, researchers can conduct comprehensive studies that evaluate both safety and efficacy across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperazinone moiety can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Structural Comparison

Piperazinone derivatives vary widely in substituents and functional groups, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents at Position 4 Key Functional Groups Reference
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one Thiophene-2-carbonyl Aromatic heterocycle, carbonyl
1-(3-Chlorophenyl)piperazin-2-one 3-Chlorophenyl Halogenated aryl group
(3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one 4-Fluoro-2-methylphenyl Fluorinated aryl, chiral center
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile Thiophen-2-yl, pyridine, nitrile Multicyclic, nitrile functionality

Key Observations :

  • The thiophene-2-carbonyl group in the target compound provides distinct electronic and steric properties compared to phenyl or halogenated aryl groups in analogs.
  • Chiral derivatives (e.g., (3R)-3-(4-fluoro-2-methylphenyl)piperazin-2-one) introduce stereochemical complexity, which can enhance target selectivity .

Key Observations :

  • Guanidine-substituted derivatives (e.g., 7g) exhibit exceptional potency, attributed to the electron-donating nature of the guanidine group, which enhances interactions with cellular targets .

Key Observations :

  • The target compound’s synthesis is streamlined compared to multistep routes for chiral derivatives (e.g., ) .
  • Potassium carbonate-mediated alkylation is a common strategy for introducing aryl groups into the piperazinone core .

Biological Activity

3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Synthesis and Structural Insights

The compound can be synthesized through various methods, including solvent-free microwave synthesis, which has been shown to enhance yield and purity. The structural configuration of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one includes a piperazine ring linked to a thiophene moiety, which is crucial for its biological activity. The presence of the thiophene ring contributes to its electronic properties and interaction with biological targets, enhancing its pharmacological potential .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related compounds featuring thiophene and piperazine moieties. For instance, compounds with similar structures demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Notably, derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often below 25 μM .

Anti-Cancer Activity

The anti-proliferative effects of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one have been investigated in various cancer cell lines. Preliminary results indicate that the compound shows promising activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values often reported below 25 μM. The mechanism appears to involve induction of apoptosis and cell cycle arrest, suggesting a potential role in cancer therapeutics .

The mechanisms underlying the biological activities of 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to interact with specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : The piperazine component is known to facilitate binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells, which can contribute to its anti-cancer effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiophene-derived compounds found that those with piperazine linkages had enhanced antibacterial activity compared to their non-piperazine counterparts. The optimal structure for activity was identified as having specific halogen substitutions on the aromatic rings .
  • Cancer Cell Line Studies : In vitro studies on HepG-2 and MCF-7 cells demonstrated that treatment with 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one resulted in significant cytotoxicity. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by DNA fragmentation and loss of mitochondrial membrane potential .

Data Tables

Activity Type Cell Line / Bacteria IC50/MIC (µM) Reference
AntibacterialE. coli< 25
AntibacterialS. aureus< 25
Anti-cancerHepG-2< 25
Anti-cancerMCF-7< 25

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for synthesizing 3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one with high yield and purity? A: The compound can be synthesized via a multi-step route starting from piperazin-2-one derivatives. Key steps include:

  • Thiophene-2-carbonyl coupling : React 3-methylpiperazin-2-one with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using triethylamine as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials .
  • Yield optimization : Catalytic enantioselective methods, such as asymmetric alkylation using chiral phase-transfer catalysts (e.g., quaternary ammonium salts), can improve stereochemical control .

Purification and Characterization Q: Which analytical techniques are critical for purifying and structurally confirming this compound? A:

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities, particularly regioisomers or unreacted intermediates .
  • Structural confirmation :

  • NMR : ¹H/¹³C NMR identifies thiophene carbonyl integration (δ ~7.5–8.0 ppm for thiophene protons) and piperazinone methyl groups (δ ~2.3–2.5 ppm).
  • X-ray crystallography : Resolves stereochemistry; related piperazinones show planar amide bonds and chair conformations in crystal lattices .

Initial Bioactivity Screening Q: How should researchers design preliminary biological assays for this compound? A:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazinone derivatives often exhibit MIC values <50 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. Structure-activity relationships (SARs) suggest modifying the thiophene moiety enhances potency .

Advanced Research Questions

Enantioselective Synthesis Challenges Q: What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound? A:

  • Catalyst screening : Chiral phosphoric acids (e.g., TRIP) or Cinchona alkaloid-derived catalysts improve ee (>90%) in piperazinone alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.
  • Kinetic resolution : Dynamic kinetic asymmetric transformation (DYKAT) separates enantiomers via reversible intermediates .

Advanced Chromatographic Analysis Q: How can researchers resolve co-eluting impurities during HPLC analysis? A:

  • Column selection : Use SUPELCOWAX® 10 (polyethylene glycol) or Purospher STAR columns for polar piperazinone derivatives. Adjust pH (e.g., 0.1% TFA) to improve peak symmetry .
  • Method development : Gradient elution (5–95% acetonitrile over 30 minutes) with UV detection at 254 nm optimizes separation .

Data Contradiction Resolution Q: How should conflicting bioactivity or synthetic yield data be analyzed? A:

  • Statistical validation : Apply ANOVA to compare replicate experiments (n ≥ 3). For bioactivity discrepancies, check assay conditions (e.g., incubation time, cell viability controls) .
  • Structural verification : Re-analyze NMR/X-ray data to confirm batch consistency. Impurities (e.g., oxidized thiophene) may explain reduced activity .

Mechanistic Studies Q: What experimental approaches elucidate the reaction mechanism of thiophene-carbonyl coupling? A:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in acylation .

Stability Under Storage Q: What conditions prevent degradation of this compound during long-term storage? A:

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Reactant of Route 2
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3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one

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